molecular formula C12H17F2NO2 B2734551 N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]but-2-ynamide CAS No. 2411307-43-0

N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]but-2-ynamide

Cat. No.: B2734551
CAS No.: 2411307-43-0
M. Wt: 245.27
InChI Key: DCJWFUIEAPRHKI-UHFFFAOYSA-N
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Description

N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]but-2-ynamide is a synthetic organic compound characterized by the presence of a difluoroethyl group and an oxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]but-2-ynamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the oxan derivative with but-2-ynamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]but-2-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]but-2-ynamide involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxan ring provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a difluoroethyl group and an oxan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

N-[[4-(1,1-difluoroethyl)oxan-4-yl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO2/c1-3-4-10(16)15-9-12(11(2,13)14)5-7-17-8-6-12/h5-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJWFUIEAPRHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1(CCOCC1)C(C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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